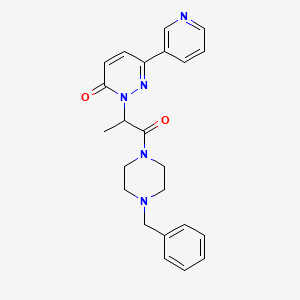
2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Benzylpiperazine Derivatives in Scientific Research
Pharmacological Profile and Clinical Implications : Benzylpiperazine derivatives, including the molecule of interest, are extensively studied for their pharmacological properties and therapeutic potential. For instance, benzylpiperazine itself is a psychotropic compound with significant abuse potential and psychiatric complications, highlighting the need for understanding its pharmacodynamics and potential for drug development (Tully, Hallahan, & McDonald, 2011). Moreover, compounds with benzylpiperazine structures are investigated for their anxiolytic properties, as seen in the development of novel anxiolytics like CGS 20625, indicating a direction for creating new therapeutic agents (Williams et al., 1989).
Toxicology and Safety Profile : Understanding the toxicological aspects of benzylpiperazine derivatives is crucial for their development into safe medications. Research into the adverse effects following ingestion of such compounds, like 1-Benzylpiperazine, informs safety regulations and guides clinical usage (Gee, Jerram, & Bowie, 2010). This area of study is vital for mitigating risks associated with therapeutic use and for the design of compounds with improved safety profiles.
Neuroscience and Psychopharmacology : The interaction of benzylpiperazine derivatives with neurotransmitter systems, especially serotonin, provides insights into their psychopharmacological effects. Research on substances like mCPP, a metabolite of trazodone and a structural analog, helps dissect the role of serotonin receptors in mood regulation and psychiatric disorders, offering a pathway for developing targeted therapies (Silverstone et al., 1994).
Environmental and Public Health Implications : Investigations into the environmental exposure and public health impact of benzylpiperazine derivatives underscore the need for monitoring and regulating these substances. Studies on the prevalence of such compounds in urban settings and their potential neurotoxic effects contribute to public health policies and preventive measures (Babina, Dollard, Pilotto, & Edwards, 2012).
作用機序
Target of Action
Similar compounds with a benzylpiperazinyl moiety have been reported to exhibit cytotoxic activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to inhibit tubulin polymerization , suggesting that this compound might also interact with tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound could potentially disrupt the formation of the mitotic spindle, thereby preventing cell division and inducing cell death .
Biochemical Pathways
Given the potential interaction with tubulin, the compound could affect the microtubule dynamics, a key process in cell division. Disruption of this process can lead to cell cycle arrest and apoptosis . .
Pharmacokinetics
The compound’s molecular weight (36650) and calculated Log P values suggest that it may have good oral bioavailability . The compound is also predicted to have high gastrointestinal absorption and BBB permeation , which could potentially allow it to reach its target sites effectively.
Result of Action
The potential result of the compound’s action could be the inhibition of cell division and induction of apoptosis in cancer cells . This could lead to a decrease in tumor growth and potentially contribute to the treatment of cancer.
特性
IUPAC Name |
2-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-6-pyridin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-18(28-22(29)10-9-21(25-28)20-8-5-11-24-16-20)23(30)27-14-12-26(13-15-27)17-19-6-3-2-4-7-19/h2-11,16,18H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBHFFCXEBKBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2879381.png)
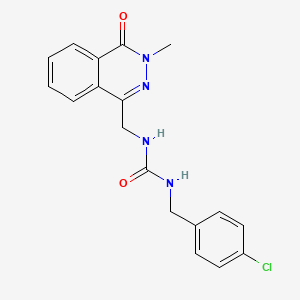
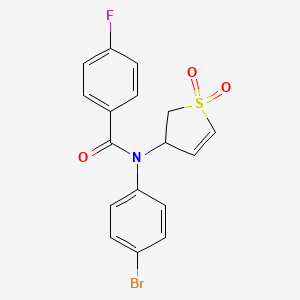
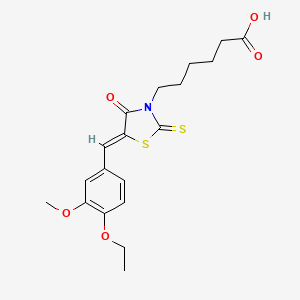
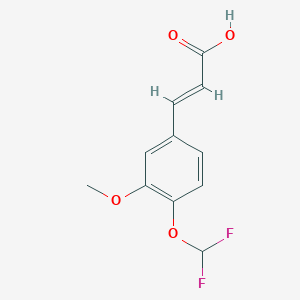
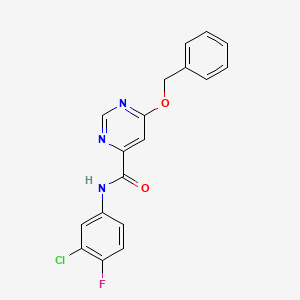
![4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2879392.png)
![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2879395.png)
![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2879397.png)
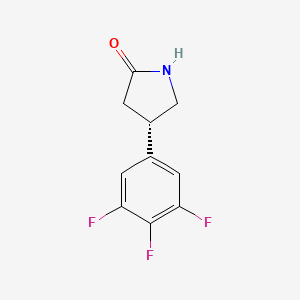
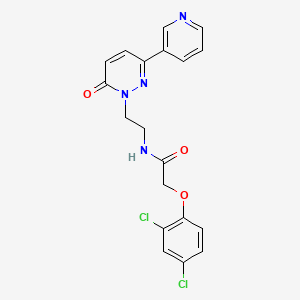
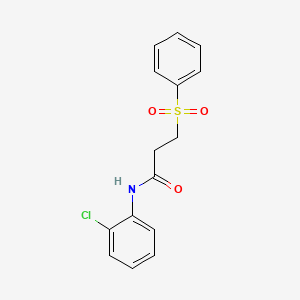
![8-(butylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2879401.png)
![2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2879403.png)
